2,3,3',4,4',5,5',6-Octabromodiphenyl ether

Catalog No.
S1490449
CAS No.
446255-56-7
M.F
C12H2Br8O
M. Wt
801.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,3',4,4',5,5',6-Octabromodiphenyl ether

CAS Number

446255-56-7

Product Name

2,3,3',4,4',5,5',6-Octabromodiphenyl ether

IUPAC Name

1,2,3,4,5-pentabromo-6-(3,4,5-tribromophenoxy)benzene

Molecular Formula

C12H2Br8O

Molecular Weight

801.4 g/mol

InChI

InChI=1S/C12H2Br8O/c13-4-1-3(2-5(14)6(4)15)21-12-10(19)8(17)7(16)9(18)11(12)20/h1-2H

InChI Key

CVMKCYDBEYHNBM-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1Br)Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br

Synonyms

Pentabromo(3,4,5-tribromophenoxy)benzene; BDE 205; PBDE 205

Canonical SMILES

C1=C(C=C(C(=C1Br)Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br

2,3,3',4,4',5,5',6-Octabromodiphenyl ether is a highly brominated compound that belongs to the family of polybrominated diphenyl ethers (PBDEs). This compound is primarily utilized as a flame retardant in various consumer products, including textiles, electronics, and plastics. Its high bromine content significantly enhances its effectiveness in preventing fire hazards. The molecular formula of 2,3,3',4,4',5,5',6-Octabromodiphenyl ether is C12H2Br8OC_{12}H_2Br_8O, and it has a molecular weight of approximately 801.38 g/mol. The compound exhibits a melting point range of 206-210°C and is slightly soluble in solvents such as dimethyl sulfoxide and tetrahydrofuran .

BDE-205 is considered a persistent organic pollutant (POP) due to its resistance to degradation and potential for long-range transport in the environment. Research suggests potential health hazards, including:

  • Endocrine disruption: BDE-205 may interfere with hormonal systems due to its structural similarity to thyroid hormones.
  • Neurodevelopmental effects: Studies suggest potential associations between BDE-205 exposure and neurodevelopmental problems in children.

  • Oxidation: This compound can be oxidized to yield brominated phenols and other oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: It can be reduced to form lower brominated diphenyl ethers using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The bromine atoms can be substituted with other functional groups in the presence of nucleophiles such as hydroxide ions or amines .

These reactions are significant for understanding the environmental fate and potential degradation pathways of this compound.

Research has indicated that 2,3,3',4,4',5,5',6-Octabromodiphenyl ether exhibits potential endocrine-disrupting properties. Studies suggest that exposure to this compound may impact hormonal functions and reproductive health in various organisms. Additionally, it has been investigated for its toxicological effects on human health, raising concerns about its persistence in the environment and bioaccumulation in living organisms .

The synthesis of 2,3,3',4,4',5,5',6-Octabromodiphenyl ether typically involves the bromination of diphenyl ether. This reaction is carried out under controlled conditions using bromine and a catalyst such as iron or aluminum bromide. Industrial production methods focus on large-scale bromination processes that ensure the selective bromination of specific positions on the diphenyl ether molecule. The final product is often purified through crystallization or distillation to achieve the desired purity level .

Toxicity Level2,3,3',4,4',5,5',6-Octabromodiphenyl ether8Flame retardantModerateTetrabromodiphenyl ether4Flame retardantLowPentabromodiphenyl ether5Flame retardantModerateHexabromodiphenyl ether6Flame retardantHighDecabromodiphenyl ether10Flame retardantVery High

The unique aspect of 2,3,3',4,4',5,5',6-Octabromodiphenyl ether lies in its high degree of bromination which enhances its flame-retardant properties while also raising concerns regarding its environmental persistence and biological activity compared to other similar compounds .

Studies on the interactions of 2,3,3',4,4',5,5',6-Octabromodiphenyl ether with biological systems have revealed potential concerns regarding its environmental impact and toxicity. Research has focused on how this compound interacts with endocrine systems and its effects on cellular mechanisms in various organisms. The findings highlight the need for further investigation into its long-term effects on health and ecosystems .

Several compounds share structural similarities with 2,3,3',4,4',5,5',6-Octabromodiphenyl ether. These include:

  • Tetrabromodiphenyl ether: Contains four bromine atoms; less brominated than octabromodiphenyl ether but still effective as a flame retardant.
  • Pentabromodiphenyl ether: Has five bromine atoms; used similarly but may exhibit different biological effects.
  • Hexabromodiphenyl ether: Contains six bromine atoms; known for higher toxicity levels compared to lower-brominated counterparts.
  • Decabromodiphenyl ether: Features ten bromine atoms; widely used but has faced regulatory scrutiny due to environmental persistence.

Comparison Table

Compound NameBromine Atoms

XLogP3

9

UNII

IC12H1GS4R

Other CAS

446255-56-7

Wikipedia

2,3,3',4,4',5,5',6-octabromodiphenyl ether

Dates

Modify: 2023-08-15

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